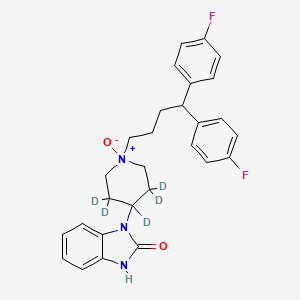

Pimozide-d5 N-Oxide

Description

Significance of Drug Metabolites in Pharmacological Research

Active metabolites can contribute significantly to the therapeutic effect of a drug, sometimes possessing greater potency or a longer half-life than the original compound. Conversely, toxic metabolites can be responsible for adverse drug reactions. Therefore, comprehensive profiling of a drug's metabolites is essential during the development process to fully understand its mechanism of action and potential for drug-drug interactions.

The Role of N-Oxidation in Drug Biotransformation Pathways

N-oxidation is a key Phase I metabolic reaction, particularly for drugs containing tertiary amine functional groups. This process involves the addition of an oxygen atom to the nitrogen atom, a reaction often catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs). The resulting N-oxide metabolites are generally more polar and water-soluble than the parent drug, which facilitates their excretion from the body.

While N-oxidation is often a detoxification pathway, N-oxide metabolites can also be pharmacologically active. In some instances, N-oxides can be reduced back to the parent tertiary amine, effectively acting as a prodrug that can prolong the therapeutic effect. The formation of N-oxides is a significant consideration in drug design and metabolism studies, as it can influence the pharmacokinetic and pharmacodynamic properties of a drug. semanticscholar.org Pimozide (B1677891) N-oxide, for example, is recognized as a chemical compound closely related to its parent drug and is considered an impurity in its synthesis and manufacturing. ontosight.ai

Introduction to Pimozide as a Parent Compound and its Metabolic Landscape

Pimozide is a diphenylbutylpiperidine antipsychotic agent. researchgate.net Its primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the central nervous system. drugbank.com The metabolism of pimozide is extensive and occurs primarily in the liver. drugs.comyoutube.com

The main metabolic pathway for pimozide is N-dealkylation, which is catalyzed predominantly by the cytochrome P450 isoenzyme CYP3A4, with minor contributions from CYP1A2 and CYP2D6. drugs.comnih.gov This process leads to the formation of two major metabolites: 1-(4-piperidyl)-2-benzimidazolinone and 4,4-bis(4-fluorophenyl) butyric acid. drugs.com The antipsychotic activity of these specific metabolites has not been determined. drugs.com

More recent research has also identified hydroxylation as another significant biotransformation route for pimozide. clinpgx.orgnih.gov Specifically, CYP2D6 has been shown to produce 5-hydroxypimozide, while CYP3A4 is responsible for the formation of the N-dealkylated metabolite. clinpgx.orgnih.gov The formation of these various metabolites accounts for a significant portion of pimozide's clearance from the body. clinpgx.orgnih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C28H29F2N3O | nih.gov |

| Molecular Weight | 461.55 g/mol | uspnf.com |

| Melting Point | 214-218 °C | nih.gov |

| Water Solubility | <0.01 mg/mL | drugs.com |

| LogP | 6.3 | nih.gov |

| Pathway | Primary Enzyme(s) | Resulting Metabolite(s) | Source |

|---|---|---|---|

| N-dealkylation | CYP3A4, CYP1A2 | 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI) | nih.govclinpgx.org |

| Hydroxylation | CYP2D6 | 5-hydroxypimozide, 6-hydroxypimozide | clinpgx.orgnih.gov |

Rationale for Deuterated Analogues as Research Standards in Advanced Bioanalysis

In modern bioanalytical chemistry, particularly in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are indispensable. Deuterated analogues, where one or more hydrogen atoms in a molecule are replaced by its heavier isotope, deuterium (B1214612), are the most commonly used internal standards.

The rationale for using a deuterated standard, such as Pimozide-d5 N-Oxide, is that it is chemically identical to the analyte of interest (the non-deuterated N-oxide metabolite) but has a different mass. This mass difference allows the standard and the analyte to be distinguished by the mass spectrometer. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation.

This co-elution and similar behavior help to accurately correct for any variability or loss that may occur during the analytical process, including matrix effects where other components in a biological sample can suppress or enhance the ionization of the analyte. The use of deuterated internal standards significantly improves the accuracy, precision, and robustness of quantitative bioanalytical methods, making them the gold standard for pharmacokinetic and drug metabolism studies.

Structure

3D Structure

Properties

Molecular Formula |

C28H29F2N3O2 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuterio-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |

InChI Key |

SAVNBLOUWOJISO-SQXKFXMRSA-N |

Isomeric SMILES |

[2H]C1(C[N+](CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-])[2H] |

Canonical SMILES |

C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Pimozide D5 N Oxide

Strategies for Deuteration in Pharmaceutical Synthesis

The incorporation of deuterium (B1214612) into pharmaceutical compounds is a key strategy in drug discovery and development. nih.govclearsynth.com It involves the replacement of one or more hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen. sci-hub.secernobioscience.com This substitution can significantly impact the compound's metabolic stability without altering its fundamental chemical properties or biological activity. sci-hub.se

Regioselective Deuterium Incorporation for Stable Isotope Labeling

Achieving regioselectivity—the precise placement of deuterium at specific atomic positions—is a primary goal in the synthesis of labeled compounds. This ensures that the isotopic label is stable and not lost through simple chemical exchange. Several methods have been developed for the regioselective deuteration of organic molecules.

One common approach is catalytic hydrogen-deuterium (H/D) exchange , which can be performed on the target molecule or a late-stage intermediate. hwb.gov.innih.govmdpi.com This method often utilizes transition metal catalysts, such as palladium or ruthenium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O). mdpi.comresearchgate.net The choice of catalyst and reaction conditions can influence the position of deuteration. For instance, specific catalysts can target C-H bonds adjacent to functional groups like amines. nih.gov

Another strategy involves the reduction of suitable precursors with deuterated reagents. For example, the reduction of amides or nitriles using reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms alpha to the nitrogen atom. nih.gov Furthermore, visible light-driven photocatalysis has emerged as a powerful tool for the regioselective H/D exchange of various C-H bonds, including those alpha to heteroatoms, using D₂O as the deuterium source. rsc.org

The table below summarizes some common methods for regioselective deuteration.

| Method | Deuterium Source | Catalyst/Reagent | Targeted Position |

|---|---|---|---|

| Catalytic H/D Exchange | D₂O, D₂ gas | Palladium, Ruthenium, Platinum | Benzylic, α-amino C-H bonds |

| Reductive Deuteration | LiAlD₄, NaBD₄ | - | α to carbonyls, nitriles, imines |

| Photocatalysis | D₂O | Decatungstate photocatalyst | Formyl, α-oxy, α-amino C-H bonds |

Practical Considerations in Deuterium-Labeled Compound Production

The production of deuterium-labeled compounds presents several practical challenges. The cost and availability of high-purity deuterium sources, such as D₂O or deuterated gases, are significant factors. sci-hub.seclearsynth.com The synthesis often requires specialized techniques and equipment to handle these materials and to ensure high levels of deuterium incorporation. hwb.gov.in

Ensuring high isotopic purity is another critical consideration. The final product should have a high percentage of the desired deuterated isotopologue, with minimal presence of unlabeled or partially labeled species. cernobioscience.com This necessitates careful control over reaction conditions and often requires sophisticated purification techniques to isolate the desired compound. cernobioscience.com Furthermore, analytical methods must be capable of accurately determining the level and position of deuterium incorporation. nih.gov

Synthesis Protocols for Pimozide (B1677891) N-Oxide (Unlabeled and Deuterated Forms)

The synthesis of Pimozide-d5 N-Oxide involves two key transformations: the N-oxidation of the tertiary amine in the piperidine (B6355638) ring of Pimozide and the preceding or concurrent incorporation of five deuterium atoms. The N-oxide is a known impurity in the manufacturing of Pimozide. ontosight.ai

Oxidative Methodologies for Tertiary Amine N-Oxide Formation

The conversion of a tertiary amine to its corresponding N-oxide is a common transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose. asianpubs.org

Hydrogen peroxide (H₂O₂) is a widely used, environmentally friendly oxidant for this reaction. pearson.comgoogle.comacs.org The reaction can be catalyzed by various substances, including CO₂, to enhance its efficiency. acs.org The use of H₂O₂ is often preferred for its clean byproducts (water) and relative safety.

Peracids , such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective reagents for the N-oxidation of tertiary amines. researchgate.netthieme-connect.de These reagents are known for their high reactivity and selectivity, often providing the desired N-oxide in high yield. thieme-connect.de Other oxidants include magnesium monoperoxyphthalate and systems involving metal catalysts with molecular oxygen. asianpubs.org

The choice of oxidant and reaction conditions (solvent, temperature) depends on the specific substrate to avoid unwanted side reactions. For a complex molecule like Pimozide, mild and selective conditions are necessary to prevent oxidation at other sites in the molecule.

The table below lists common oxidants for tertiary amine N-oxide formation.

| Oxidizing Agent | Abbreviation | Typical Conditions | Advantages |

|---|---|---|---|

| Hydrogen Peroxide | H₂O₂ | Aqueous or alcoholic solvent, often with a catalyst | Environmentally friendly, readily available |

| meta-Chloroperoxybenzoic acid | m-CPBA | Chlorinated solvents (e.g., CH₂Cl₂) at low temperature | High reactivity and selectivity |

| Ruthenium catalyzed O₂ | Ru/O₂ | Organic solvent, room temperature | Uses air as the oxidant |

Purification Techniques for High-Purity Isotope-Labeled Metabolites

The purification of the final product is a critical step to ensure its suitability for use in sensitive applications. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of drug metabolites and isotopically labeled compounds. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC) is particularly effective for separating compounds based on their polarity. nih.gov By carefully selecting the stationary phase (e.g., C18) and optimizing the mobile phase composition, it is possible to achieve excellent separation of the desired deuterated N-oxide from the starting material, unlabeled impurities, and any reaction byproducts. nih.gov

Other chromatographic techniques, such as size-exclusion chromatography, can be used for initial sample cleanup to remove large molecules like proteins if the synthesis is performed in a biological matrix. nih.govunl.edu Following purification, fraction collection is performed, and the purity of the isolated compound is confirmed using analytical techniques. researchgate.net

Advanced Spectroscopic Characterization for Structural Confirmation

The definitive confirmation of the structure of this compound requires the use of advanced spectroscopic methods. These techniques provide detailed information about the molecular structure, the mass, and the location of the isotopic labels.

Mass Spectrometry (MS) is essential for confirming the molecular weight of the synthesized compound. The incorporation of five deuterium atoms will result in a mass increase of approximately 5 Da compared to the unlabeled Pimozide N-Oxide. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. acs.orgnih.gov Analysis of the isotopic cluster in the mass spectrum allows for the determination of the degree of deuterium enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This directly confirms the location of the deuterium labels. nobracat-isotopes.comstudymind.co.uk

²H NMR: Deuterium NMR can be used to directly observe the signals from the incorporated deuterium atoms, providing further confirmation of their location and the isotopic enrichment at each site. sigmaaldrich.com

¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for carbons bonded to deuterium. The C-D coupling patterns can also provide information about the number of deuterium atoms attached to a specific carbon.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The N-oxide group gives rise to a characteristic strong absorption band, typically in the range of 1250-1300 cm⁻¹. acs.org The exact position of this band can provide information about the electronic environment of the N-O bond. Other characteristic vibrations for the aromatic rings and the amide group in the Pimozide structure would also be observable. mdpi.comnih.gov

The table below summarizes the expected spectroscopic data for this compound.

| Technique | Expected Observation | Information Gained |

|---|---|---|

| Mass Spectrometry (MS) | Molecular ion peak (M+H)⁺ at ~5 Da higher than unlabeled analog | Confirmation of molecular weight and deuterium incorporation |

| ¹H NMR | Absence/reduction of signals at deuterated positions | Confirmation of the site of deuteration |

| ²H NMR | Signals corresponding to the chemical shifts of deuterated positions | Direct detection of deuterium and isotopic enrichment |

| IR Spectroscopy | Strong absorption band around 1250-1300 cm⁻¹ | Confirmation of the N-O functional group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the successful incorporation of deuterium atoms into the molecular structure of this compound. Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are employed to provide a comprehensive analysis of the isotopic labeling.

In ¹H NMR spectroscopy, the incorporation of deuterium at a specific position in the molecule results in the disappearance or significant reduction in the intensity of the corresponding proton signal. By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated analog, chemists can pinpoint the sites of deuteration. The integration of the remaining proton signals can also provide a quantitative estimate of the extent of deuterium incorporation.

Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei. A strong signal in the ²H NMR spectrum at a chemical shift corresponding to a particular position confirms the presence of deuterium at that site. Since the natural abundance of deuterium is very low, the observation of distinct peaks in the ²H NMR spectrum is clear evidence of successful isotopic enrichment.

Illustrative ¹H NMR Data Comparing Pimozide N-Oxide and this compound

| Proton Environment (Hypothetical Assignment) | Pimozide N-Oxide Chemical Shift (ppm) | This compound Chemical Shift (ppm) | Signal Change |

| Aromatic Protons | 7.20 - 7.80 | 7.20 - 7.80 | No significant change |

| Piperidine Protons (non-deuterated) | 2.50 - 3.50 | 2.50 - 3.50 | No significant change |

| Piperidine Protons (deuterated) | 1.80 - 2.20 | Signal absent or significantly reduced | Disappearance of signal |

| Butyl Chain Protons | 1.50 - 2.40 | 1.50 - 2.40 | No significant change |

Note: The data in this table is representative and intended for illustrative purposes to demonstrate the principles of deuterium incorporation verification by ¹H NMR.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to confirm the elemental composition and isotopic purity of this compound. HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence.

The primary application of HRMS in this context is to confirm the mass increase corresponding to the replacement of five hydrogen atoms (atomic mass ≈ 1.0078 u) with five deuterium atoms (atomic mass ≈ 2.0141 u). This results in a predictable increase in the monoisotopic mass of the molecule. By comparing the measured mass of the synthesized this compound with the theoretically calculated mass, the successful incorporation of the five deuterium atoms can be verified.

Furthermore, HRMS is crucial for determining the isotopic purity of the sample. The mass spectrum will show a distribution of isotopologues, which are molecules that differ only in their isotopic composition. The relative intensities of the peaks corresponding to the desired d5 species and any residual d0 to d4 species allow for the calculation of the isotopic enrichment. This is a critical quality control parameter, especially when the compound is intended for use as an internal standard in quantitative analyses.

Key Molecular Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₈H₂₄D₅F₂N₃O₂ |

| Molecular Weight | 482.58 g/mol |

| Monoisotopic Mass (Calculated) | 482.2533 u |

| Monoisotopic Mass (Observed by HRMS) | 482.2535 u (Example) |

Note: The observed HRMS data is a representative example illustrating the high accuracy of the technique.

Enzymatic Formation and Biotransformation Studies of Pimozide N Oxide

Overview of Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) Systems in N-Oxidation

The oxidation of nitrogen atoms in drug molecules, known as N-oxidation, is a critical phase I metabolic reaction. This process is primarily carried out by two major microsomal enzyme systems: the Cytochrome P450 (CYP) and the Flavin-Containing Monooxygenase (FMO) systems. researchgate.netnih.gov Both are membrane-bound oxygenases located in the endoplasmic reticulum that utilize NADPH as a cofactor and molecular oxygen as a co-substrate to introduce oxygen into their substrates, generally rendering them more water-soluble for excretion. researchgate.netannualreviews.org

The Cytochrome P450 (CYP) family is a large group of enzymes that catalyze the oxidation of a wide array of xenobiotics, including a majority of psychotropic drugs. mdpi.comfrontiersin.orgmdpi.com CYPs are involved in various oxidative reactions, including N-dealkylation and hydroxylation. nih.govacs.org The activity of CYP enzymes can vary significantly between individuals due to genetic polymorphisms and can be induced or inhibited by other drugs, leading to potential drug-drug interactions. researchgate.netfrontiersin.org

The Flavin-Containing Monooxygenase (FMO) system also plays a crucial role in the metabolism of nitrogen- and sulfur-containing compounds. researchgate.netnih.gov FMOs typically oxygenate soft nucleophiles, such as amines, to their corresponding N-oxides. researchgate.netplos.org Unlike CYPs, FMOs are generally not easily induced or inhibited by other drugs, which can minimize the risk of adverse drug-drug interactions for compounds primarily metabolized by this system. researchgate.netannualreviews.org Distinguishing between CYP and FMO activity can be achieved through methods like using selective inhibitors, heat treatment (which inactivates FMOs), and varying pH levels. researchgate.net

In Vitro Metabolic Pathways Leading to Pimozide (B1677891) N-Oxide Formation

In vitro studies using human liver microsomes (HLMs) are essential for elucidating the specific metabolic pathways of drugs like pimozide. Pimozide is extensively metabolized in the liver, with N-dealkylation being a primary route, catalyzed mainly by CYP3A4 and to a lesser extent, CYP1A2. drugbank.comnih.govfda.gov However, N-oxidation also contributes to its biotransformation. While specific studies focusing solely on Pimozide N-Oxide are limited, the general mechanisms of N-oxidation by CYP and FMO systems are well-established for many drugs. For instance, the N-oxidation of other compounds like clozapine (B1669256) is catalyzed by both CYP3A4, CYP1A2, and FMO3. taylorandfrancis.com

Enzyme kinetic studies in HLMs help to determine the affinity (Km) and maximum velocity (Vmax) of metabolic reactions. For pimozide, kinetic studies have primarily focused on its N-dealkylation and hydroxylation pathways. For example, the formation of the N-dealkylation metabolite, DHPBI, by recombinant CYP3A4 has an apparent Km of approximately 1300 nM and a Vmax of about 2.6 pmol/min per picomole of enzyme. nih.gov In pooled HLMs, the N-dealkylation reaction shows a Km of around 3900 nM and a Vmax of approximately 600 pmol/min per milligram of protein. nih.gov

| Metabolite | Enzyme System | Km (nM) | Vmax (pmol/min/pmol CYP or mg protein) |

| 5-hydroxypimozide | Recombinant CYP2D6 | ~82 | ~0.78 |

| DHPBI | Recombinant CYP3A4 | ~1300 | ~2.6 |

| 5-hydroxypimozide | Pooled HLMs | ~2200 | ~59 |

| DHPBI | Pooled HLMs | ~3900 | ~600 |

Table 1: Enzyme Kinetics of Pimozide Metabolism nih.gov

Although direct evidence for the specific isoforms involved in Pimozide N-Oxidation is not explicitly detailed in the search results, it is plausible that both CYP and FMO systems could contribute. For many drugs with tertiary amine structures, FMOs can exclusively produce the N-oxide, whereas CYP-mediated oxidation often leads to N-dealkylation. ucl.ac.uk For example, olanzapine (B1677200) N-oxidation is catalyzed by CYP2D6 and FMO3. frontiersin.org Given that pimozide undergoes both N-dealkylation (CYP-mediated) and has the chemical structure amenable to N-oxidation, it is likely that both enzyme families are involved.

In Vivo Generation and Disposition in Preclinical Research Models

Preclinical studies in animal models provide valuable insights into the in vivo relevance of metabolic pathways identified in vitro. Studies in Wistar rats have shown that pimozide is extensively metabolized, with oxidative N-dealkylation being a major pathway. researchgate.net

An interesting aspect of N-oxide metabolism is its potential for in vivo reduction back to the parent tertiary amine. This reversible metabolism has been observed for other drugs, such as tamoxifen, where the N-oxide is reduced back to the parent compound by human cytochromes P450 and hemoglobin. ucl.ac.uk This reduction can create a futile cycle of oxidation and reduction, potentially prolonging the drug's presence in the body. While there is no direct evidence from the search results to confirm the reversibility of Pimozide N-Oxide back to pimozide, this phenomenon is a known possibility for N-oxide metabolites. diva-portal.org Some studies have also shown that the anti-proliferative effects of pimozide on certain cancer cells are reversible, which could be consistent with a dynamic metabolic equilibrium. semanticscholar.org

Advanced Bioanalytical Applications of Pimozide D5 N Oxide

Principles of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for quantifying analytes in complex biological fluids. wuxiapptec.com However, the accuracy and precision of these measurements can be affected by variations during sample preparation and analysis. wuxiapptec.com An internal standard (IS) is a compound of known quantity added to samples to correct for these variabilities. wuxiapptec.com Among available options, stable isotope-labeled internal standards (SIL-IS) are widely considered the gold standard in quantitative bioanalysis. nih.govresearchgate.net A SIL-IS is a form of the analyte where several atoms have been replaced with their heavy stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wuxiapptec.commdpi.com Pimozide-d5 N-Oxide is a SIL-IS designed for the specific quantification of the N-oxide metabolite of pimozide (B1677891).

Biological matrices such as plasma, blood, and urine are inherently complex, containing numerous endogenous components like salts, lipids, and proteins. During LC-MS analysis, these components can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's ion source. researchgate.net This interference, known as the matrix effect, can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise data accuracy and reliability. researchgate.netlongdom.org

The primary advantage of a SIL-IS like this compound is its ability to compensate for these matrix effects. annlabmed.organnlabmed.org Because a SIL-IS has virtually identical physicochemical properties to the unlabeled analyte, it behaves in the same manner during sample extraction, chromatographic separation, and ionization. nih.govchromatographyonline.com Therefore, both the analyte (Pimozide N-Oxide) and the internal standard (this compound) will experience the same degree of ion suppression or enhancement. wuxiapptec.com While the absolute signal intensity of both compounds may fluctuate between samples, the ratio of their peak areas remains constant and proportional to the analyte's concentration. annlabmed.orgnih.gov This normalization effectively cancels out the variability introduced by matrix effects, allowing for accurate quantification even in challenging biological samples. nih.gov

By mimicking the analyte at every stage, from extraction recovery to ionization efficiency, a SIL-IS like this compound ensures that the quantitative data is reliable and robust. wuxiapptec.comresearchgate.net Although structural analogs can be used as internal standards, they have different retention times and ionization properties, which can lead to differential matrix effects and result in significant imprecision. nih.gov The co-elution and identical chemical behavior of a SIL-IS with its target analyte provide the most effective correction, making it indispensable for rigorous quantitative studies that demand high-quality data. nih.govannlabmed.org

Development and Validation of LC-MS/MS Methods for Pimozide and its Metabolites

Developing a robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for accurately quantifying pimozide and its metabolites, such as Pimozide N-Oxide, in biological samples. The validation process ensures the method is specific, precise, and accurate for its intended research purpose. researcher.life The use of this compound as an internal standard is integral to this process, particularly for the quantification of its unlabeled metabolite counterpart.

Effective chromatographic separation is critical for resolving the parent drug, its various metabolites (including the N-oxide), and potential isomers from each other and from endogenous matrix components. unigoa.ac.inresearchgate.net This separation minimizes interferences and ensures accurate quantification. For pimozide and related compounds, reverse-phase chromatography is commonly employed.

Research studies have successfully used C18 columns for the separation of pimozide. researcher.lifenih.govresearchgate.net The mobile phase typically consists of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, to control pH and improve peak shape. nih.govresearchgate.netinnovareacademics.in Gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with different polarities, such as the parent drug and its more polar metabolites. unigoa.ac.in While a SIL-IS is designed to co-elute with the analyte, slight chromatographic shifts can sometimes occur with heavily deuterated standards, so verifying co-elution during method development is important. annlabmed.org

Table 1: Example of Chromatographic Conditions for Pimozide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Thermo Hypersil-HyPURITY C18 (150mm x 2.1mm, 5µm) | nih.govresearchgate.net |

| Mobile Phase A | 5mM ammonium acetate (pH 3.5) | nih.gov |

| Mobile Phase B | Methanol:Acetonitrile (5:56, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | researcher.lifeinnovareacademics.in |

| Elution Mode | Isocratic or Gradient | researcher.lifeunigoa.ac.in |

| Column Temp. | 35 °C | rjptonline.org |

| Injection Volume | 20 µL | researchgate.net |

This table represents a synthesis of typical conditions and may not reflect a single specific study.

Mass spectrometry detection, particularly using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity. shimadzu.com For method development, the mass spectrometer is tuned for the specific precursor-to-product ion transitions of both the unlabeled analyte (Pimozide N-Oxide) and the deuterated internal standard (this compound).

The precursor ion is typically the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. researcher.lifenih.gov This precursor ion is then fragmented in the collision cell, and specific, stable product ions are monitored. For this compound, the precursor ion will have a mass approximately 5 Daltons higher than the unlabeled N-oxide metabolite due to the five deuterium atoms. pharmaffiliates.com The fragmentation pattern will be similar to the unlabeled analyte, often yielding product ions with the same mass unless the deuterium atoms are on the fragmented portion of the molecule. This mass difference is crucial for preventing mass spectrometric cross-talk between the analyte and the IS. wuxiapptec.com

Table 2: Representative Mass Spectrometric Parameters for Pimozide and Related Compounds

| Compound | Molecular Formula | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

|---|---|---|---|---|

| Pimozide | C₂₈H₂₉F₂N₃O | 461.5 | 462.2 | 109.0, 183.1 |

| Pimozide N-Oxide | C₂₈H₂₉F₂N₃O₂ | 477.5 | 478.2 | To be determined |

| This compound | C₂₈H₂₄D₅F₂N₃O₂ | 482.6 | 483.3 | To be determined |

Data derived from PubChem and other sources. pharmaffiliates.comnih.gov Product ions for N-oxides would be determined experimentally during method development. The product ions for Pimozide are illustrative.

Quantitative Analysis in Diverse Biological Matrices for Research Purposes

Once a method is validated, it can be applied to the quantitative analysis of pimozide and its metabolites in various biological matrices for research, such as pharmacokinetic studies. researchgate.netnih.gov Sensitive LC-MS/MS methods have been successfully used to quantify pimozide in human plasma, demonstrating the feasibility of measuring low concentrations of the drug. nih.govresearchgate.net

The analysis of metabolites, which are often present at lower concentrations than the parent drug, requires highly sensitive and specific assays. researchgate.net To accurately determine the concentration of a specific metabolite like Pimozide N-Oxide in matrices such as plasma, serum, or whole blood, the use of its corresponding stable isotope-labeled internal standard, this compound, is critical. monash.eduijsr.net By adding a known amount of this compound to each sample at the beginning of the extraction process, any variability in recovery or matrix effects during the analysis of the Pimozide N-Oxide metabolite is precisely compensated for. wuxiapptec.comnih.gov This ensures that the resulting concentration data is accurate and reliable, which is essential for understanding the metabolic profile and pharmacokinetics of pimozide in a research context.

Application in Drug Metabolism and Pharmacokinetic (DMPK) Research Utilizing Animal Models

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to pharmaceutical development, with animal models providing essential preliminary data before human trials. biotechfarm.co.il In such studies, this compound is an invaluable tool for quantifying Pimozide and its primary metabolites in biological samples. The selection of an appropriate animal model is crucial and is based on similarities to human physiological and biochemical parameters that govern the drug's fate in the body. nih.gov

Research has shown that Pimozide is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4 and CYP2D6. e-lactancia.orgdrugbank.comwikipedia.org The main metabolic pathways involve N-dealkylation. e-lactancia.org Animal models, such as rats, rabbits, and dogs, are employed to understand these metabolic processes and to determine key pharmacokinetic parameters like half-life, peak plasma concentration, and clearance. biotechfarm.co.ilnih.gov For instance, a study in rabbits investigated the disposition kinetics of a related compound's N-oxide metabolite after intravenous administration. nih.gov

In a typical DMPK study using a rat model, blood, plasma, and tissue samples would be collected at various time points following administration of Pimozide. The use of this compound as an internal standard during sample analysis (e.g., via Liquid Chromatography-Mass Spectrometry, LC-MS) is essential. It is added to the samples to account for any loss of the analyte during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the quantitative results.

Table 1: Illustrative Pharmacokinetic Parameters of Pimozide in a Rat Model This table presents hypothetical data to illustrate the type of findings generated in DMPK studies where this compound would be used as an internal standard for quantification.

| Parameter | Value | Unit |

| Peak Plasma Concentration (Cmax) | 85 | ng/mL |

| Time to Cmax (Tmax) | 6 | hours |

| Area Under the Curve (AUC) | 950 | ng·h/mL |

| Elimination Half-life (t½) | 55 | hours |

| Volume of Distribution (Vd) | 160 | L/kg |

| Clearance (CL) | 2.5 | L/h/kg |

Use in Investigating Drug-Enzyme Interactions in Isolated Biological Systems (e.g., microsomes, cell lysates)

Understanding how a drug interacts with metabolic enzymes is critical for predicting potential drug-drug interactions and metabolic stability. These investigations are often conducted using isolated biological systems like liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. pharmgkb.org this compound plays a crucial role as an internal standard in these in vitro assays to accurately quantify the rate of metabolism of the parent drug, Pimozide.

In these experiments, this compound is added to the reaction mixture at the quenching step. Its presence allows for precise measurement of the remaining parent drug (Pimozide) and the formation of its metabolites over time, enabling the calculation of key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is vital for predicting how co-administered drugs that inhibit or induce these enzymes might alter Pimozide's plasma concentrations in a clinical setting. e-lactancia.org

Table 2: Example Data from an In Vitro Study of Pimozide Metabolism in Human Liver Microsomes This table contains representative data from an enzyme kinetic study. This compound would serve as the internal standard for the LC-MS analysis of Pimozide depletion.

| CYP450 Isoform | Kinetic Parameter | Value |

| CYP3A4 | Km (Michaelis Constant) | 15 µM |

| Vmax (Maximum Velocity) | 250 pmol/min/mg protein | |

| Intrinsic Clearance (Vmax/Km) | 16.7 µL/min/mg protein | |

| CYP2D6 | Km (Michaelis Constant) | 5 µM |

| Vmax (Maximum Velocity) | 90 pmol/min/mg protein | |

| Intrinsic Clearance (Vmax/Km) | 18.0 µL/min/mg protein |

Role in Drug Discovery and Development Research

Utility in High-Throughput Screening for Drug Metabolism Phenotyping

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds. japsonline.com In the context of drug metabolism, HTS methods are employed to characterize the metabolic and pharmacokinetic profiles of new chemical entities early in the development process. japsonline.commdpi.com The use of stable isotope-labeled compounds like Pimozide-d5 N-Oxide is particularly advantageous in these screening assays.

The deuterium (B1214612) labeling in this compound provides a distinct mass signature that allows for its easy differentiation from its non-labeled counterpart and other metabolites in complex biological matrices. medchemexpress.commedchemexpress.cn This is crucial for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), a common analytical method in HTS. mdpi.com The ability to accurately quantify the formation of specific metabolites is essential for "reaction phenotyping," which aims to identify the specific enzymes responsible for a drug's metabolism. vdoc.pub

HTS platforms, often utilizing 96- or 384-well plates and automated liquid handling, can screen thousands of compounds daily. mdpi.commdpi.com By incorporating this compound into these assays, researchers can efficiently study the activity of various drug-metabolizing enzymes, such as cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems, which are known to be involved in the formation of N-oxides. hyphadiscovery.com This allows for the rapid profiling of how a library of new compounds might interact with or be metabolized by these key enzyme systems.

Contributions to Understanding Drug-Drug Interactions at a Metabolic Level in Preclinical Models

Drug-drug interactions (DDIs) represent a significant concern in clinical practice and are a key focus of preclinical safety assessment. nih.gov A major cause of DDIs is the inhibition or induction of drug-metabolizing enzymes. nih.govnih.gov Pimozide (B1677891) itself is known to be metabolized primarily by CYP3A4 and to a lesser extent by CYP1A2 and CYP2D6. fda.gove-lactancia.orghres.ca Consequently, its metabolism is susceptible to inhibition by drugs that are potent inhibitors of these enzymes, leading to increased plasma levels of Pimozide and potential toxicity. e-lactancia.orgdrugs.com

The use of this compound in preclinical DDI studies allows for a more detailed investigation of these metabolic pathways. For instance, in vitro studies using human liver microsomes or recombinant enzymes can be performed to assess how co-administered drugs affect the formation of this compound from Pimozide. A decrease in the formation of the N-oxide in the presence of a test compound would suggest that the compound is an inhibitor of the enzyme responsible for this metabolic step.

Furthermore, Pimozide has been identified as a substrate and potential inhibitor of P-glycoprotein (P-gp), an important drug transporter. nih.gov In vitro transport assays using cell lines that overexpress P-gp, such as Caco-2 cells, can help elucidate the potential for P-gp-mediated DDIs. nih.govpharmgkb.org Studies have shown that drugs like sertraline (B1200038) and aripiprazole (B633) can inhibit the P-gp-mediated efflux of pimozide, potentially leading to increased intracellular concentrations and toxicity. nih.govpharmgkb.org While these studies focused on the parent drug, similar experimental setups could utilize this compound to investigate the transport characteristics of this specific metabolite.

Theoretical Considerations of N-Oxide as a Prodrug or Active Metabolite in Specific Research Contexts

The formation of an N-oxide metabolite can have various consequences for a drug's pharmacological profile. nih.govacs.org In some cases, the N-oxide is an inactive metabolite, representing a detoxification pathway. mdpi.com For example, the N-oxide metabolites of the antipsychotics clozapine (B1669256) and mianserin (B1677119) are considered inactive. mdpi.com However, in other instances, an N-oxide can be a prodrug that is reduced back to the active parent amine in vivo. nih.govacs.org Prominent examples include the tricyclic antidepressants imipraminoxide (B17289) and amitriptylinoxide, which are considered prodrugs of imipramine (B1671792) and amitriptyline, respectively. acs.orgmdpi.com

N-oxides can also possess pharmacological activity themselves. google.com For instance, some heterocyclic N-oxides act as nitric oxide (NO) mimics, leading to vasodilation. nih.gov The potential for an N-oxide to act as a prodrug is particularly interesting in drug design. This strategy can be used to modify a drug's physicochemical properties, such as increasing water solubility and decreasing membrane permeability, which can alter its pharmacokinetic profile. nih.govacs.org

Application in Investigating Mechanism-Based Enzyme Inhibition and Induction

Mechanism-based inhibition is a type of irreversible enzyme inhibition where a substrate is converted by the enzyme into a reactive metabolite that then covalently binds to and inactivates the enzyme. d-nb.info This is a particularly concerning form of drug interaction because the restoration of enzyme activity requires the synthesis of new enzyme, which can be a slow process. auckland.ac.nz

Investigating the potential for mechanism-based inhibition is a critical step in drug development. In vitro assays, typically using human liver microsomes, are employed to assess this. These assays involve pre-incubating the enzyme source with the potential inhibitor, followed by the addition of a probe substrate to measure the remaining enzyme activity. The use of this compound in such studies would be as a metabolite standard to confirm the metabolic pathway of a potential mechanism-based inhibitor that is also an N-oxide.

Future Perspectives and Emerging Research Avenues

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics in DMPK)

The evolution of Drug Metabolism and Pharmacokinetics (DMPK) has been significantly propelled by the integration of "omics" technologies. Metabolomics and proteomics, in particular, offer a holistic view of the biochemical changes induced by a drug and its metabolites. nih.govtandfonline.com

Proteomics contributes by identifying and quantifying proteins, which is particularly useful for understanding the enzymes involved in drug metabolism, such as the Cytochrome P450 (CYP) family. nih.gov By correlating the levels of specific CYP enzymes with the formation of metabolites like Pimozide (B1677891) N-Oxide, researchers can pinpoint the exact metabolic pathways. This helps in predicting potential drug-drug interactions and understanding inter-individual variability in drug response. tandfonline.com The use of advanced proteomics can verify which specific enzymes are responsible for the N-oxidation of Pimozide.

Interactive Table: Applications of Omics in DMPK for Metabolite Studies

| Omics Technology | Application in DMPK | Role of Pimozide-d5 N-Oxide |

|---|---|---|

| Metabolomics | Identification and quantification of all metabolites in a biological sample. nih.gov | Serves as a precise internal standard for the accurate measurement of Pimozide N-Oxide. clearsynth.com |

| Elucidation of complete metabolic pathways. | Helps in tracking the formation and elimination kinetics of the N-oxide metabolite. | |

| Assessment of drug-induced changes to the endogenous metabolome. | Ensures that quantitative data used in systems biology models is reliable. | |

| Proteomics | Identification of specific enzymes (e.g., CYPs, FMOs) responsible for metabolism. nih.gov | Facilitates studies correlating enzyme expression levels with metabolite formation rates. |

| Understanding mechanisms of drug-induced protein expression changes. | Supports targeted protein quantification (e.g., via LC-MS) as a stable reference. |

Development of Novel Analytical Techniques for N-Oxide Characterization and Quantification

The analysis of N-oxide metabolites presents unique challenges due to their polarity and potential for instability. researchgate.net Consequently, there is ongoing research into novel analytical techniques to improve their characterization and quantification.

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the cornerstone for quantifying drug metabolites. oup.commdpi.com However, N-oxides can be thermally labile and may undergo in-source fragmentation or reduction back to the parent amine, complicating analysis. researchgate.netresearchgate.net Innovations are focused on:

Soft Ionization Techniques: Electrospray ionization (ESI) is generally preferred for N-oxides as it is a "soft" technique that minimizes in-source degradation compared to methods like atmospheric pressure chemical ionization (APCI). researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) provide highly accurate mass measurements, which aid in the confident identification of metabolites and differentiation from isomers. rsc.org

Advanced Chromatographic Methods: Techniques like hydrophilic interaction chromatography (HILIC) can improve the retention and separation of polar metabolites like N-oxides, which may perform poorly on traditional reversed-phase columns. researchgate.net

In all these methods, stable isotope-labeled internal standards like this compound are considered the gold standard for quantification. nih.govresearchgate.net They co-elute with the analyte and exhibit similar ionization behavior, effectively correcting for matrix effects and variations in instrument response, leading to highly robust and reliable data. researchgate.netscispace.com

Computational Chemistry and Molecular Modeling for Predicting N-Oxidation Pathways and Isotope Effects

Computational chemistry has become an indispensable tool in modern drug discovery, offering the ability to predict metabolic fate before a compound is even synthesized. nih.govpharmajen.com These in silico methods are increasingly used to predict N-oxidation pathways and the consequences of isotopic substitution.

Predicting Sites of Metabolism (SoM): A variety of computational models, from rule-based systems to complex quantum mechanics/molecular mechanics (QM/MM) simulations, are used to predict which atoms in a drug molecule are most susceptible to metabolism. nih.govresearchgate.netacs.org For a molecule like Pimozide, these models can predict the likelihood of N-oxidation by enzymes like CYPs or Flavin-containing monooxygenases (FMOs). QM/MM methods are particularly powerful as they model the drug docked within the enzyme's active site, allowing for the calculation of activation energies for different metabolic reactions, such as N-oxidation versus hydroxylation. acs.orgrsc.orgnih.gov The inclusion of the protein environment is often critical for accurately predicting selectivity. acs.orgresearchgate.net

Predicting Isotope Effects: Molecular modeling can also predict the magnitude of the deuterium (B1214612) kinetic isotope effect (KIE). The KIE is the change in reaction rate upon isotopic substitution. nih.govyoutube.com Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of this bond are slower. nih.govacs.org Computational models can calculate the vibrational frequencies of bonds in both the ground state and the transition state of a reaction. acs.org This allows for the prediction of the KIE, helping researchers anticipate how deuteration at a specific site—as in Pimozide-d5—will affect its metabolic rate. nih.gov This predictive power is crucial for designing deuterated drugs with optimized pharmacokinetic profiles. nih.gov

Strategic Design of Deuterated Metabolites for Enhanced Research Utility and Stability

The creation of deuterated metabolites like this compound is a strategic endeavor aimed at improving research quality and developing better therapeutic agents. The benefits of this approach are multifaceted.

Enhanced Analytical Accuracy: As previously discussed, the primary utility of deuterated metabolites is as internal standards for quantitative bioanalysis. clearsynth.com Their near-identical chemical and physical properties to the analyte ensure the most accurate and precise measurements possible, which is a regulatory expectation for bioanalytical method validation. nih.gov

Metabolic Pathway Elucidation: Using deuterated parent drugs allows researchers to easily trace the fate of the drug in vivo. The unique mass signature of the deuterated metabolites makes them readily distinguishable from endogenous compounds in mass spectrometry-based metabolomics studies.

Improved Pharmacokinetic Profiles (The "Deuterium Switch"): Strategically replacing hydrogen with deuterium at a site of metabolism can slow down the metabolic process due to the kinetic isotope effect. nih.govnih.gov This "deuterium switch" can lead to several therapeutic advantages:

Increased Half-Life: Slower metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing. scienceopen.commusechem.com

Reduced Toxic Metabolites: If a metabolic pathway leads to a toxic byproduct, deuteration can "shunt" the metabolism towards safer pathways, improving the drug's safety profile. researchgate.netunibestpharm.com

Increased Bioavailability: By reducing first-pass metabolism in the liver, a greater amount of the active drug can reach systemic circulation. researchgate.net

This strategy has led to the successful development and approval of deuterated drugs, demonstrating its significant potential in pharmaceutical innovation. researchgate.netnih.govnih.gov

Interactive Table: Strategic Advantages of Deuterated Metabolites

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Gold Standard Internal Standard | Near-identical physicochemical properties to the analyte ensure maximum accuracy and precision in quantitative assays (e.g., LC-MS). clearsynth.comscispace.com | Essential for the reliable quantification of Pimozide N-Oxide in pharmacokinetic and metabolomic studies. |

| Metabolic Stability | The C-D bond is stronger than the C-H bond, slowing metabolism at the deuterated site (Kinetic Isotope Effect). nih.govnih.gov | The "d5" label on the parent Pimozide could alter its metabolic rate, a key area of study for drug optimization. |

| Reduced Metabolic Switching | Deuteration can prevent the formation of undesirable or toxic metabolites by blocking or slowing a specific metabolic pathway. unibestpharm.com | Could potentially improve the safety profile of Pimozide by altering its metabolic fate. |

| Improved Pharmacokinetics | Slower metabolism can lead to a longer half-life, higher drug exposure (AUC), and more consistent plasma levels. scienceopen.commusechem.com | Could translate to improved therapeutic efficacy and patient convenience through modified dosing regimens. |

Q & A

Q. How is the deuterium incorporation in Pimozide-d5 N-Oxide confirmed, and what analytical methods are recommended for validation?

Deuterium labeling in this compound is typically validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) . NMR analysis identifies deuterium integration ratios in specific molecular positions, while HR-MS confirms the molecular ion pattern shifts consistent with isotopic substitution. For reproducibility, researchers should report solvent systems, NMR parameters (e.g., MHz, solvent peaks), and MS ionization conditions (e.g., ESI vs. APCI) in their methodologies .

Q. What are the primary pharmacological targets of this compound, and how are binding affinities measured experimentally?

this compound retains the dopamine receptor antagonism of its parent compound, Pimozide, with high affinity for D2 (Ki = 1.4 nM) and D3 (Ki = 2.5 nM) receptors. Binding assays commonly use radioligand competition experiments (e.g., [³H]spiperone for D2 receptors) in transfected cell membranes. Researchers must standardize assay conditions (e.g., incubation time, temperature) and validate results with control compounds to minimize variability .

Q. What precautions are necessary when handling this compound in laboratory settings?

As a deuterated compound, this compound requires storage at -20°C in inert, moisture-free environments to prevent isotopic exchange or degradation. Handling protocols should include glovebox use for weighing, stability testing under experimental conditions (e.g., pH, light exposure), and verification of purity via HPLC before use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Ki values for this compound across different studies?

Discrepancies in Ki values may arise from differences in cell line models (e.g., CHO vs. HEK293 cells), membrane preparation methods, or ligand concentrations. To address this, researchers should:

Q. What structural alerts for mutagenicity are associated with the N-Oxide moiety in this compound, and how are these assessed computationally?

The aromatic N-oxide group is a known structural alert for DNA-reactive mutagenicity. Computational tools like (Q)SAR models (e.g., Leadscope’s expert-rule-based system) can predict mutagenic risk by analyzing substructural patterns. Experimental validation via Ames tests (e.g., Salmonella typhimurium strains TA98 and TA100 ± metabolic activation) is recommended for conclusive assessment .

Q. What methodological challenges arise when quantifying this compound in complex biological matrices, and how are they mitigated?

Matrix effects (e.g., ion suppression in plasma) and isotopic dilution are key challenges. Solutions include:

- Using deuterated internal standards (e.g., AMOZ-d5) to correct for extraction efficiency.

- Implementing on-line SPE-UHPLC-MS/MS for automated cleanup and enhanced sensitivity (LLOQ ≤10 µg/kg).

- Validating methods per ICH guidelines, including linearity (r² > 0.99), precision (CV <15%), and recovery (80–120%) .

Q. How does deuterium labeling impact the metabolic stability of this compound compared to the non-deuterated form?

Deuterium isotope effects can alter metabolic pathways by slowing CYP450-mediated oxidation (e.g., CYP3A4/5). Researchers should compare half-lives (t₁/₂) in hepatocyte incubations or microsomal assays, using LC-MS to track deuterium retention in metabolites. Parallel studies with non-deuterated controls are critical to isolate isotope-specific effects .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, ensuring normality via Shapiro-Wilk tests.

- Address outliers using robust statistical methods (e.g., ROUT test) to maintain data integrity .

Q. How should researchers design experiments to investigate off-target effects of this compound on adrenergic receptors?

- Screen against α1-adrenoceptors (Ki = 39 nM for Pimozide) using radioligand displacement assays (e.g., [³H]prazosin).

- Employ functional assays (e.g., calcium flux in HEK293-ADRA1B cells) to assess inverse agonism/antagonism.

- Cross-validate findings with siRNA knockdown models to confirm receptor-specific effects .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

- Document synthetic routes (e.g., deuteration via catalytic exchange) with detailed reaction conditions (temperature, catalyst loading).

- Publish supporting information (SI) files containing NMR/MS spectra, HPLC chromatograms, and elemental analysis data.

- Adhere to Beilstein Journal of Organic Chemistry guidelines for experimental reporting, including purity thresholds (>95%) and spectral accession codes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.